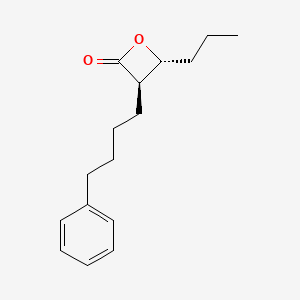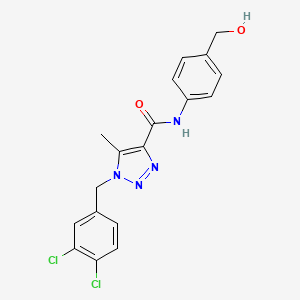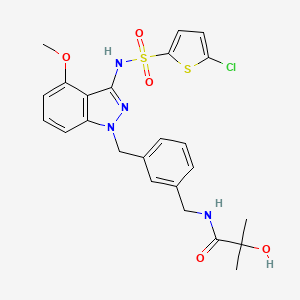
3-(4-Phenylbutyl)-4-propyloxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GSK563 is a potent GVIA iPLA2 inhibitor (XI(50) 0.0000021, IC50 1 nM). GSK563 is 22 000 times more active against GVIA iPLA2 than GIVA cPLA2. It was found to reduce β-cell apoptosis induced by proinflammatory cytokines, raising the possibility that it can be beneficial in countering autoimmune diseases, such as type 1 diabetes.
Applications De Recherche Scientifique
Neuroprotective Effects : Sodium 4-phenylbutyrate (4-PBA), a related compound, has shown neuroprotective effects against cerebral ischemic injury, reducing apoptosis and improving neurological status in a mouse model of hypoxia-ischemia (Qi et al., 2004).
Synthesis Applications : The hydroformylation of 2-phenyl-4-(prop-2-enyl)[1,3]dioxanes, another related compound, has been studied for efficient construction of stereotriades, important in polyketide synthesis (Breit & Zahn, 1998).
Ammonolysis Research : Studies on ammonolysis of 2,3-epoxy-3-phenyl-1-propanol have contributed to the understanding of chemical reactions involving similar compounds (Suami, Uchida, & Umezawa, 1956).
Chemical Properties and Structures : Research on the crystal structures and high-spin cationic states of all-para-brominated oligo(N-phenyl-m-aniline)s has implications for understanding the chemical properties of similar phenylbutyl compounds (Ito et al., 2002).
Medicinal Chemistry : Studies have been conducted on novel calcium antagonists, which are thiazolidinone derivatives, indicating potential pharmacological applications for related compounds (Kato et al., 1999).
Enzymatic Resolution : Research into the preparation of enantiomerically pure compounds via enzymatic resolution may provide insights into the synthesis of similar compounds like "3-(4-Phenylbutyl)-4-propyloxetan-2-one" (Fadnavis, Radhika, & Devi, 2006).
Pharmacoproteomics : The pharmacoproteomics of 4-phenylbutyrate-treated cystic fibrosis bronchial epithelial cells provide insights into the cellular response to similar compounds (Singh et al., 2006).
Redox Chemistry : Research on redox chemistry and catalytic C(sp(3))-H amination reactivity of a Pd complex bearing a redox-active ligand provides information relevant to the study of phenylbutyl compounds (Broere et al., 2016).
Propriétés
IUPAC Name |
3-(4-phenylbutyl)-4-propyloxetan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-2-8-15-14(16(17)18-15)12-7-6-11-13-9-4-3-5-10-13/h3-5,9-10,14-15H,2,6-8,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYKBJFWLAKGMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(C(=O)O1)CCCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenylbutyl)-4-propyloxetan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B607773.png)
![2,4,6-trimethyl-N-[[4-(3-methylsulfonylphenyl)phenyl]methyl]-N-[[5-(trifluoromethyl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B607776.png)

![7-bromo-N-(1-phenylcyclopropyl)-3-[(4-piperidin-1-ylpiperidin-1-yl) methyl]-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B607779.png)

![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one](/img/structure/B607784.png)
![trans-4-[[4-[(6-Ethyl-2-benzothiazolyl)amino]-6-(phenylmethyl)-2-pyrimidinyl]amino]cyclohexanol](/img/structure/B607786.png)